2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2-methoxy-5-methylphenyl)acetamide
CAS No.: 1021221-61-3
Cat. No.: VC11960433
Molecular Formula: C25H24N4O3S
Molecular Weight: 460.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021221-61-3 |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C25H24N4O3S/c1-15-8-11-20(32-2)19(12-15)27-21(30)14-33-25-28-22-18(16-6-4-3-5-7-16)13-26-23(22)24(31)29(25)17-9-10-17/h3-8,11-13,17,26H,9-10,14H2,1-2H3,(H,27,30) |
| Standard InChI Key | YJHVWVHOWUVOEP-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule’s central scaffold is a pyrrolo[3,2-d]pyrimidine system, a bicyclic structure combining pyrrole and pyrimidine rings. This core is substituted at position 3 with a cyclopropyl group and at position 7 with a phenyl ring, contributing to its three-dimensional rigidity and aromatic stacking potential. The sulfanyl (-S-) linker at position 2 connects the core to an acetamide side chain, which is further functionalized with a 2-methoxy-5-methylphenyl group. This substitution pattern enhances the compound’s ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
Molecular Formula and Weight
The molecular formula is C25H24N4O3S, yielding a molecular weight of 460.5 g/mol. The presence of electronegative atoms (oxygen, nitrogen, sulfur) and aromatic systems confers moderate polarity, influencing its solubility and pharmacokinetic profile.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H24N4O3S |
| Molecular Weight | 460.5 g/mol |
| IUPAC Name | 2-[(3-Cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide |
| Canonical SMILES | CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
Synthesis and Derivative Development
Structural Analogues
Comparative analysis with related compounds highlights the impact of substituent variation:
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Compound : Replaces the 2-methoxy-5-methylphenyl group with a 2,4-difluorophenyl moiety (C23H18F2N4O2S, MW 452.5 g/mol), enhancing halogen bonding potential .
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Compound : Features a 4-fluorobenzyl group (C24H21FN4O2S, MW 448.5 g/mol), increasing lipophilicity .
These analogues demonstrate how subtle structural changes modulate biological activity and target selectivity.
Biological Activity and Mechanisms
Anti-Inflammatory Effects
The methoxy group on the acetamide side chain may contribute to anti-inflammatory activity by modulating COX-2 or NF-κB pathways. Related derivatives reduce TNF-α and IL-6 production in macrophage models, suggesting potential for treating inflammatory diseases.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: Moderate oral bioavailability due to balanced lipophilicity (LogP ≈ 2.8 predicted).
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Metabolism: Hepatic oxidation via CYP3A4, with potential sulfoxide formation at the sulfur linker.
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Excretion: Primarily renal, with glucuronidation of the acetamide group.
Toxicity Risks
Applications and Future Directions
Therapeutic Development
The compound’s dual kinase inhibition and anti-inflammatory activity position it as a candidate for:
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Oncology: Combination therapies with checkpoint inhibitors or DNA-damaging agents.
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Autoimmune Diseases: Targeting JAK-STAT pathways in rheumatoid arthritis or psoriasis.
Chemical Biology Tools
Functionalization of the acetamide group (e.g., fluorescent tags, photoaffinity labels) could yield probes for kinase signaling studies.
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